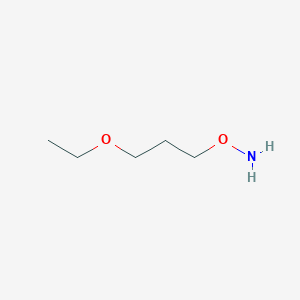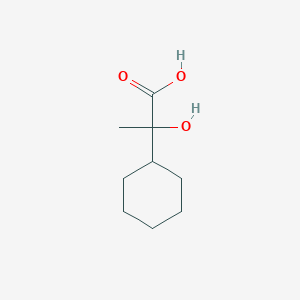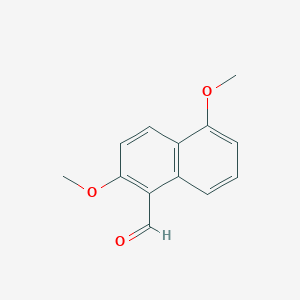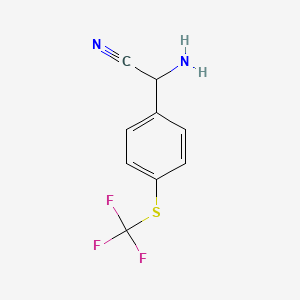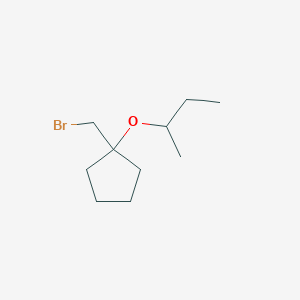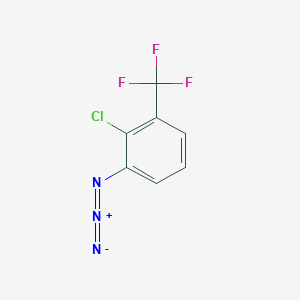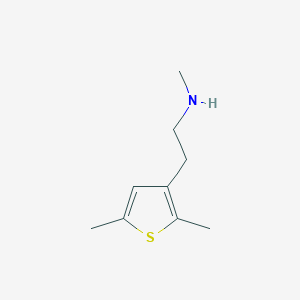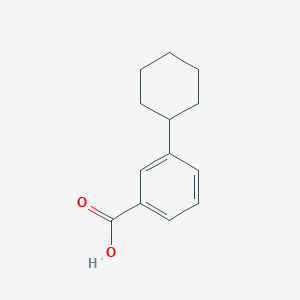
3-Cyclohexylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 It consists of a benzoic acid core substituted with a cyclohexyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with benzoic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylbenzyl alcohol.
Substitution: Nitro or bromo derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Cyclohexylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylbenzoic acid involves its interaction with specific molecular targets. For instance, its carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Comparación Con Compuestos Similares
Benzoic Acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
3-Phenylpropanoic Acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: 3-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-cyclohexylbenzoic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15) |
Clave InChI |
NBRXQSILGBSKBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


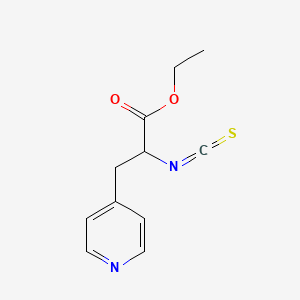
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
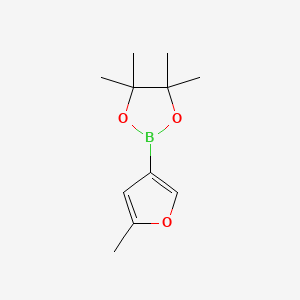
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

